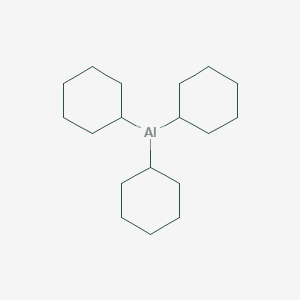
Tricyclohexylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexylalumane is an organoaluminum compound characterized by the presence of three cyclohexyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexylalumane can be synthesized through the reaction of cyclohexylmagnesium bromide with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction is as follows:
3C6H11MgBr+AlCl3→(C6H11)3Al+3MgBrCl
The reaction is carried out in anhydrous conditions, often using solvents such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.
Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Produces aluminum oxide and cyclohexane.
Reduction: Yields alcohols from ketones.
Substitution: Forms new organoaluminum compounds with different substituents.
Scientific Research Applications
Tricyclohexylalumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar cyclohexyl groups but different reactivity and applications.
Tricyclohexylamine: Contains three cyclohexyl groups attached to a nitrogen atom, used in different chemical contexts.
Uniqueness
Tricyclohexylalumane is unique due to its aluminum center, which imparts distinct reactivity compared to nitrogen-based analogs. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its versatility.
Properties
CAS No. |
4660-27-9 |
|---|---|
Molecular Formula |
C18H33Al |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
tricyclohexylalumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |
InChI Key |
ZIYNWDQDHKSRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















